molecular formula C11H12N2O2 B12348374 6-Methyl-1-phenyl-1,3-diazinane-2,4-dione

6-Methyl-1-phenyl-1,3-diazinane-2,4-dione

Cat. No.: B12348374
M. Wt: 204.22 g/mol
InChI Key: NHGAPYBKGSBQDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization and methylation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives. Substitution reactions can result in a variety of substituted diazinane derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-1-phenyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1-phenyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-methyl-1-phenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-8-7-10(14)12-11(15)13(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14,15)

InChI Key

NHGAPYBKGSBQDA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(=O)N1C2=CC=CC=C2

Origin of Product

United States

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